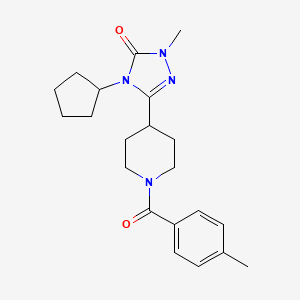![molecular formula C34H38N4O4 B14952061 N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through condensation reactions. These intermediates are then subjected to further reactions, such as hydrazone formation, to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium or nickel, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- (E,E)-1,4-Phenylenebis(N-phenylmethanimine)
- N,N’-(((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(4,1-phenylene))bis(2-ethyl-6-methyl-N-phenylaniline)
Uniqueness
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] stands out due to its unique combination of functional groups and structural complexity
Propiedades
Fórmula molecular |
C34H38N4O4 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-[(E)-[(E)-3-[4-[(E,3E)-3-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C34H38N4O4/c1-23(19-35-37-33(39)21-41-31-13-7-25(3)27(5)17-31)15-29-9-11-30(12-10-29)16-24(2)20-36-38-34(40)22-42-32-14-8-26(4)28(6)18-32/h7-20H,21-22H2,1-6H3,(H,37,39)(H,38,40)/b23-15+,24-16+,35-19+,36-20+ |
Clave InChI |
WPAOFQKWYJAEOY-MYODXNHMSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)\C)/C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)COC3=CC(=C(C=C3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


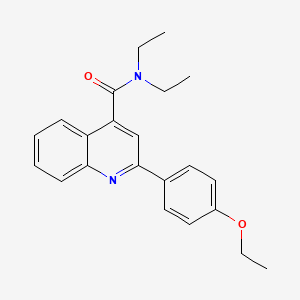
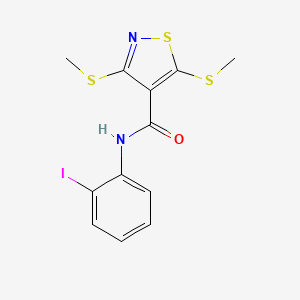
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)

![6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14952009.png)
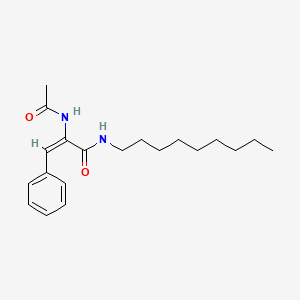
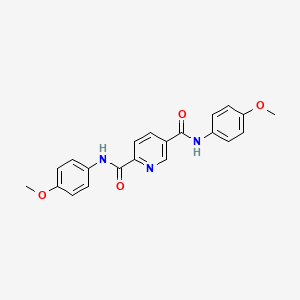
![Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952023.png)
![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952028.png)
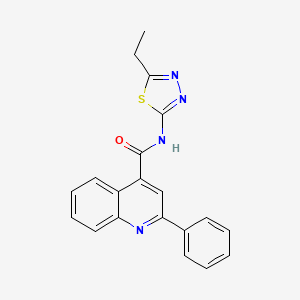
![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
